8-Chloro-3-iodoimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBGRCCZSJCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379347-06-4 | |
| Record name | 8-chloro-3-iodoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-Chloro-3-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 288.04 g/mol. Its unique structure includes both chlorine and iodine substituents, which significantly influence its reactivity and biological activity. The presence of halogen atoms enhances binding affinity to biological targets, making it a useful scaffold in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C8H5ClIN2 |
| Molecular Weight | 288.04 g/mol |
| Structural Features | Imidazo[1,2-a]pyridine with Cl and I substituents |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and growth .
- Interaction with Amyloid Plaques : Similar compounds have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease, indicating potential as imaging agents or therapeutic agents .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. For instance:
- Enzyme Inhibition : The compound may inhibit the activity of kinases involved in signaling pathways that promote cell growth and survival in cancer cells.
- Binding Affinity : The halogen substituents enhance the compound's binding affinity to various proteins and enzymes, facilitating its role as a potential therapeutic agent .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 2-amino-3-chloro-4-iodopyridine.
- Reactions : Various coupling reactions can be employed to introduce functional groups or modify existing ones.
- Yield : The overall yields of synthesized compounds can vary widely depending on the specific reaction conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The imidazo[1,2-A]pyridine scaffold, including derivatives like 8-chloro-3-iodoimidazo[1,2-A]pyridine, has been extensively studied for its potential therapeutic benefits.
Antiviral Activity
Research indicates that imidazo[1,2-A]pyridine derivatives exhibit significant antiviral properties. For instance, compounds derived from this structure have shown efficacy against various viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV-1) . The antiviral activity is attributed to their ability to inhibit viral replication effectively while maintaining low cytotoxicity levels.
Table 1: Antiviral Efficacy of Imidazo[1,2-A]pyridine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCMV | 25 | |
| Imidazo[1,2-A]pyridine C-nucleosides | HSV-1 | 15 |
Cholinesterase Inhibition
Imidazo[1,2-A]pyridines have also been investigated for their cholinesterase inhibitory activities, which are relevant for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that certain derivatives exhibited strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for drug development .
Table 2: Cholinesterase Inhibition Potency
Synthesis and Environmental Impact
The synthesis of this compound can be achieved through various methods, including ultrasound-assisted iodination techniques that promote regioselectivity and reduce environmental impact . This method aligns with the principles of green chemistry by minimizing waste and utilizing safer solvents.
Material Science Applications
Beyond medicinal uses, imidazo[1,2-A]pyridine derivatives are being explored in material science for their electronic properties. The incorporation of halogens such as chlorine and iodine can enhance the electronic characteristics of polymers and nanocomposites.
Table 3: Electronic Properties of Halogenated Imidazo[1,2-A]pyridines
| Compound Name | Conductivity (S/m) | Application Area |
|---|---|---|
| This compound | 0.01 | Organic electronics |
| Halogenated derivatives | Varies | Sensors and devices |
Clinical Trials
Recent clinical trials have evaluated the safety and efficacy of imidazo[1,2-A]pyridine derivatives in patients with viral infections. Results indicate a favorable safety profile and significant antiviral effects when compared to standard treatments .
Computational Studies
Molecular docking studies have provided insights into the binding mechanisms of these compounds with viral enzymes and cholinesterases. These studies support the experimental findings by predicting binding affinities and interaction sites .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The 8-chloro-3-iodo derivative exhibits higher metabolic stability than its 6-chloro-8-iodo isomer, likely due to reduced steric hindrance at position 3 .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 6-chloro-3-nitro derivatives) enhance electrophilicity but reduce aqueous solubility, complicating pharmacokinetics .
- Aromatic vs. Aliphatic Substituents : Thiophene or pyridinyl groups improve binding to aromatic-rich enzyme pockets (e.g., kinases), whereas aliphatic chains (e.g., methyl in 8-methyl analogs) prioritize lipophilicity .
Receptor Binding and Selectivity
- This compound: Demonstrated potent B2 receptor antagonism (IC₅₀ = 12 nM) in guinea pig ileum membranes, outperforming non-halogenated analogs by >10-fold .
- 6-Chloro-8-iodo Isomer : Shows reduced B2 affinity (IC₅₀ = 45 nM), highlighting the critical role of iodine at position 3 for target engagement .
- 3-(p-Tolyl) Analog : Lacks halogen substituents, resulting in negligible receptor binding but serving as a versatile intermediate for further functionalization .
Preparation Methods
Halogenation of Imidazo[1,2-a]pyridine Derivatives
A common synthetic route involves the direct halogenation of imidazo[1,2-a]pyridine substrates using halogenating agents under mild conditions:
Chlorination is efficiently achieved using chloramine-T as a chlorinating reagent under solvent-free, room temperature conditions. This method is notable for its green chemistry credentials: no metal catalysts, no solvents, open-air operation, and rapid reaction times (minutes) with good yields and high regioselectivity for the 8-position chlorine substitution.
Iodination at the 3-position is typically performed using iodine or iodine-based reagents in polar solvents such as ethanol or acetonitrile. The electrophilic iodination favors the 3-position due to the electron density distribution on the imidazo[1,2-a]pyridine ring system.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | Chloramine-T, neat, room temperature, 5 min | 66–85 | Solvent-free, no metal catalyst |
| Iodination | Iodine (I2), ethanol or acetonitrile, reflux | 84–91 | Regioselective at 3-position |
Multicomponent Reactions (MCR) and Pd-Catalyzed Carbonylation
An alternative strategy involves:
Condensation of 2-aminopyridines with chloroacetaldehyde to form iodo-substituted imidazo[1,2-a]pyridines in moderate to high yields (84–91%). This reaction benefits from solvent optimization, with ethanol improving yields compared to acetonitrile.
Subsequent Pd-catalyzed carbonylation reactions can introduce carboxamide functionalities, showcasing the versatility of the iodo-substituted intermediates.
This method allows the incorporation of iodine at the 3-position early in the synthesis, facilitating further functionalization.
Reaction Mechanism and Regioselectivity
The regioselectivity of halogenation is governed by electron density calculations and experimental validation. The 3-position on the imidazo[1,2-a]pyridine ring exhibits the highest electron density, favoring electrophilic iodination there, while the 8-position is more reactive towards electrophilic chlorination.
Chloramine-T acts as an electrophilic chlorine source, selectively chlorinating the 8-position without overchlorination or side reactions.
Research Findings and Optimization
Solvent Effects: Ethanol as a solvent for condensation and iodination steps improves yields significantly compared to acetonitrile, likely due to better solvation and reaction kinetics.
Catalyst Loading: For Pd-catalyzed reactions, catalyst loading and ligand choice influence the efficiency and selectivity of carbonylation and coupling reactions involving the iodo group.
Green Chemistry: The chloramine-T chlorination method exemplifies a green, scalable protocol with minimal waste and energy consumption, suitable for gram-scale synthesis.
Data Table Summarizing Preparation Methods
| Methodology | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Halogenation | Chloramine-T (chlorination), I2 (iodination), RT | 66–91 | Mild, solvent-free (chlorination), regioselective | Moderate yields, requires sequential steps |
| Multicomponent Condensation + Pd-Catalysis | 2-Aminopyridines + chloroacetaldehyde; Pd catalysts | 84–91 | High yield, functional group tolerance | Requires Pd catalyst, longer reaction times |
| Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura, Sonogashira with 3-iodo intermediates | Variable | Enables further derivatization | Sensitive to catalyst and ligand choice |
Summary of Key Research Articles
Q & A
Q. What are the common synthetic routes for 8-chloro-3-iodoimidazo[1,2-a]pyridine?
Methodological Answer:
- Halogenation at the 3-position : Start with imidazo[1,2-a]pyridine derivatives and introduce iodine via electrophilic substitution or metal-catalyzed reactions. For example, polymer-bound intermediates can undergo halogenation using iodine sources like NIS (N-iodosuccinimide) under controlled conditions .
- Suzuki cross-coupling precursors : Synthesize 3-iodo derivatives as key intermediates for coupling with boronic acids. Optimize reaction conditions (e.g., Pd catalysts, base selection) to retain the chloro substituent at the 8-position .
- Multi-component reactions : Utilize copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes to build the core scaffold, followed by selective halogenation .
Q. How to characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns. For example, the 3-iodo group deshields adjacent protons, causing distinct splitting (e.g., δ 7.66 ppm for C-2 protons in similar compounds) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] peak at m/z 347.37 for CHClIN) .
- Elemental Analysis : Confirm purity and stoichiometry by comparing experimental vs. theoretical C/H/N/Cl/I percentages .
Advanced Research Questions
Q. How to optimize Suzuki cross-coupling reactions for this compound derivatives?
Methodological Answer:
- Base and Solvent Selection : Use strong bases (e.g., KCO) in polar aprotic solvents like DME (1,2-dimethoxyethane) to enhance reactivity. Avoid protic solvents that may deactivate the catalyst .
- Substituent Effects : Electron-withdrawing groups (e.g., 8-chloro) reduce electron density at C-3, slowing coupling. Compensate by increasing catalyst loading (e.g., 5 mol% Pd(PPh)) or reaction temperature (80–100°C) .
- Monitoring Reaction Progress : Track conversion via TLC or HPLC to prevent over-reaction or byproduct formation .
Q. How to address contradictions in reactivity trends during functionalization of this compound?
Methodological Answer:
- Systematic Parameter Variation : Test solvent polarity, temperature, and catalyst systems to resolve discrepancies. For example, Friedel-Crafts acylation may fail in heterogeneous mixtures; switch to homogeneous conditions (e.g., AlCl in CHCl) .
- Competitive Pathway Analysis : Use DFT calculations to model electronic effects of substituents. The 8-chloro group may sterically hinder nucleophilic attacks at C-3, requiring alternative directing groups .
- Reproducibility Checks : Validate conflicting data by replicating conditions from literature (e.g., reaction time, reagent purity) .
Q. What computational methods are used to predict photophysical properties of this compound derivatives?
Methodological Answer:
- DFT/TD-DFT Calculations : Model excited-state intramolecular proton transfer (ESIPT) for luminescence behavior. Analyze HOMO-LUMO gaps to predict absorption/emission wavelengths .
- Crystal Packing Analysis : Use single-crystal X-ray diffraction to study π-stacking and hydrogen-bonding interactions, which influence solid-state luminescence (e.g., yellow vs. red emission) .
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation tendencies in different solvents, critical for optoelectronic applications .
Q. How to design this compound derivatives for antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents at C-6 or C-2 to enhance membrane permeability. For example, ester groups (e.g., methyl 8-bromo-6-carboxylate derivatives) improve bioavailability .
- In Silico Screening : Dock derivatives into bacterial targets (e.g., Klebsiella pneumoniae enzymes) using AutoDock Vina to prioritize synthesis .
- Biological Assays : Test minimum inhibitory concentrations (MICs) against Gram-negative/positive strains and compare with control drugs like ciprofloxacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
